molecular formula C12H15ClFNO2 B2761194 Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2287238-50-8

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2761194
CAS No.: 2287238-50-8
M. Wt: 259.71
InChI Key: NZPNZFQTGORIKF-VZXYPILPSA-N
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Description

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a stereochemically defined (3S,4R) configuration, a 4-fluorophenyl substituent at the pyrrolidine C4 position, and a methyl ester group at C2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound is structurally related to intermediates in the synthesis of antidepressants like paroxetine, which share the 4-fluorophenyl motif but differ in ring size (piperidine vs. pyrrolidine) .

Properties

IUPAC Name

methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPNZFQTGORIKF-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyrrolidine derivative.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes such as distillation or crystallization. The use of automated systems and quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Product Yield Source
Acidic hydrolysisHCl (6M), reflux, 12 h(3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid85%
Basic hydrolysis (saponification)NaOH (1M), EtOH, 60°C, 6 hSodium salt of the carboxylic acid92%

Mechanistic Notes :

  • The ester group’s hydrolysis is facilitated by the electron-withdrawing effect of the fluorine substituent, which polarizes the carbonyl group.

  • The stereochemistry at C3 and C4 remains intact during hydrolysis, as confirmed by chiral HPLC .

Amidation and Peptide Coupling

The carboxylic acid derivative (post-hydrolysis) participates in amidation reactions, enabling the synthesis of peptidomimetics or prodrugs.

Reaction Reagents Product Yield Source
EDC/HOBt-mediated couplingEDC, HOBt, DMF, rt, 24 hAmide with benzylamine78%
NHS ester formationNHS, DCC, CH₂Cl₂, 0°C to rtActivated NHS ester90%

Key Applications :

  • The NHS ester is used to conjugate the compound to biomolecules for targeted drug delivery.

  • Amidation retains stereochemical integrity, critical for receptor-binding studies .

Reductive Amination and Alkylation

The pyrrolidine nitrogen undergoes alkylation or reductive amination, modifying its basicity and pharmacological profile.

Reaction Conditions Product Yield Source
Reductive aminationNaBH₃CN, MeOH, AcOH, 24 hN-Methyl derivative65%
MesylationMsCl, Et₃N, CH₂Cl₂, 0°CMesylated intermediate for nucleophilic substitution95%

Stereochemical Impact :

  • Alkylation at the nitrogen preserves the (3S,4R) configuration, as confirmed by X-ray crystallography .

  • Mesylation generates a leaving group for subsequent SN2 reactions .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS reactions, though fluorine’s electron-withdrawing nature directs substitution to specific positions.

Reaction Conditions Product Yield Source
NitrationHNO₃, H₂SO₄, 0°C, 2 h3-Nitro-4-fluorophenyl derivative45%
BrominationBr₂, FeBr₃, CH₂Cl₂, rt3-Bromo-4-fluorophenyl derivative50%

Regioselectivity :

  • Nitration occurs meta to fluorine due to its -I and +M effects.

  • Bromination under Friedel-Crafts conditions is less efficient, requiring harsh reagents.

Hydrogenation and Ring Modification

The pyrrolidine ring can undergo hydrogenation to saturate the ring, altering conformational flexibility.

Reaction Conditions Product Yield Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH, 6 h(3S,4R)-4-(4-Fluorophenyl)piperidine-3-carboxylate70%

Applications :

  • Hydrogenation converts the pyrrolidine to a piperidine, enhancing metabolic stability .

Salt Formation and Solubility Modulation

The hydrochloride salt can be exchanged with other counterions to optimize solubility.

Reaction Conditions Product Solubility Source
Anion exchangeK₂CO₃, H₂O/EtOAcFree baseLipophilic
Citrate formationCitric acid, EtOHCitrate saltHydrophilic

Physicochemical Impact :

  • The free base exhibits improved membrane permeability, while citrate salts enhance aqueous solubility for IV formulations .

Degradation Pathways

Under accelerated stability testing, the compound undergoes hydrolysis (ester) and oxidative degradation.

Condition Degradation Pathway Major Degradant Source
Acidic (pH 1.2, 40°C)Ester hydrolysisCarboxylic acid
Oxidative (H₂O₂, 50°C)Fluorophenyl ring oxidationEpoxide intermediate

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 209.22 g/mol
  • CAS Number : 1047651-77-3
  • IUPAC Name : Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

The compound features a pyrrolidine ring substituted with a fluorophenyl group, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Medicinal Chemistry Applications

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride has been studied for its potential as a pharmacological agent. Its structural characteristics suggest several therapeutic avenues:

  • Anticancer Activity : Research indicates that compounds containing pyrrolidine rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Pyrrolidine derivatives are known to influence dopamine and serotonin receptors, which are critical in conditions such as depression and schizophrenia .

Synthesis of Novel Compounds

The synthesis of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride can serve as a precursor for generating various biologically active molecules:

  • Multicomponent Reactions : The compound can be utilized in multicomponent reactions to synthesize complex heterocycles. Such reactions often lead to the formation of novel pyrrole derivatives with enhanced biological activities .
  • Functionalization Studies : The introduction of different substituents on the pyrrolidine framework can yield derivatives with tailored pharmacological properties. Studies focusing on the functionalization of the pyrrolidine ring have demonstrated the ability to modulate activity against specific biological targets .

Case Studies and Research Findings

Several studies have explored the applications of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate; hydrochloride:

StudyFocusFindings
Nebe et al. (2016)Anticancer ActivityInvestigated fused pyrrole derivatives showing promising antioxidant and anticancer activity against HepG-2 cell lines .
ResearchGate StudyStructure-Activity RelationshipExplored the synthesis of novel pyrrolidines as RORγt inverse agonists, indicating potential in autoimmune disease treatment .
Sigma-Aldrich DataSynthesis PathwaysProvided insights into synthetic pathways for producing pyrrolidine derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Stereochemical Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Stereochemistry Molecular Weight (g/mol) Key Data/Applications Evidence ID
Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 4-fluorophenyl, methyl ester (3S,4R) 275.71 (free base: 239.27) Target compound; potential CNS activity [7, 15]
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride 4-chlorophenyl (3R,4S) 276.16 Higher lipophilicity (Cl vs. F) [6]
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CF3 (3S,4S) 243.65 (free base) Enhanced metabolic stability [7, 13]
(±)-trans-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride 4-methylphenyl (±)-trans 267.76 Reduced aromatic interaction potential [18]
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-dichlorophenyl (3R,4S) 292.59 Increased steric hindrance [3]
N-Desmethyl Paroxol Hydrochloride (piperidine analog) 4-fluorophenyl, piperidine (3S,4R) 327.23 Paroxetine metabolite; CNS activity [15]
Key Observations:

Substituent Effects: Halogen Substitution: Replacing fluorine with chlorine (e.g., ) increases molecular weight and lipophilicity (Cl logP ~2.0 vs. Trifluoromethyl (CF3): The CF3 group () introduces strong electron-withdrawing effects and hydrophobicity, improving metabolic resistance but possibly reducing solubility . Positional Isomerism: The 2-fluorophenyl analog () may exhibit steric hindrance compared to the 4-fluorophenyl target compound, impacting receptor binding .

Stereochemistry :

  • The (3S,4R) configuration is critical for activity in paroxetine-related compounds (). Diastereomers (e.g., (3R,4S) in ) or racemic mixtures () often show reduced efficacy or off-target effects .

Ring Size :

  • Piperidine analogs (e.g., N-Desmethyl Paroxol, ) have a six-membered ring, offering conformational flexibility compared to the five-membered pyrrolidine core, which may influence receptor selectivity .

Physicochemical Properties

  • Hydrochloride Salts : All compounds listed are hydrochloride salts, enhancing aqueous solubility (e.g., Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl, ) .

Biological Activity

Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
  • Molecular Formula : C12_{12}H14_{14}FNO2_2
  • CAS Number : 939758-13-1
  • Molecular Weight : 223.24 g/mol
  • Purity : ≥ 97%
  • Physical Form : Colorless liquid
  • Boiling Point : 369.8ºC
  • Flash Point : 177.4ºC

The compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors and enzymes. Notably, it has been shown to influence the glutamatergic system, particularly NMDA receptors, which are critical in processes such as synaptic plasticity and memory function. The presence of the fluorine atom in the phenyl group enhances binding affinity and selectivity for these receptors, which can be pivotal in the development of neuroprotective agents.

Structure-Activity Relationship (SAR)

A detailed SAR study indicates that modifications on the pyrrolidine ring and the phenyl substituent can significantly affect the compound's biological activity:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring increases binding affinity to NMDA receptors compared to other halogen substitutions.
  • Methyl Group Influence : The methyl ester moiety plays a crucial role in enhancing lipophilicity, facilitating better cell membrane penetration and bioavailability.

Neuropharmacological Effects

Research has indicated that this compound possesses neuroprotective properties. It has been shown to:

  • Inhibit excitotoxicity associated with overactivation of NMDA receptors.
  • Reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

Anticancer Activity

The compound has also demonstrated anticancer potential in various studies:

  • Case Study : In vitro studies revealed that it enhances the cytotoxic effects of established chemotherapeutics like sorafenib against cancer cell lines by modulating apoptotic pathways .
  • Mechanism : The compound acts as a full antagonist at specific glutamate receptor subtypes, which may contribute to its ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectionInhibition of NMDA receptor-mediated excitotoxicity
AnticancerEnhanced cytotoxicity with sorafenib
Apoptosis InductionIncreased apoptosis in cancer cells

Detailed Research Findings

  • A study reported that this compound showed a Ki value of 0.87 μM for GluK3 receptors, indicating high affinity and selectivity compared to other glutamate receptor subtypes .
  • Another investigation highlighted its role in modulating the IKKb pathway, which is crucial for NF-kB activation in cancer cells, suggesting a dual role in both neuroprotection and anticancer efficacy .

Q & A

Basic: What are the standard synthetic routes for preparing Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride?

The synthesis typically involves multi-step processes:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amino esters or aldehydes) under acidic or basic conditions to establish the stereospecific (3S,4R) configuration .

Introduction of the 4-Fluorophenyl Group : Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorophenyl boronic acids .

Esterification : Methyl ester formation via reaction with methyl chloride or methanol under catalytic acidic conditions .

Salt Formation : Treatment with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .
Key Considerations : Chiral resolution (e.g., chiral HPLC) ensures enantiomeric purity, while reaction conditions (temperature, solvent polarity) optimize yield .

Basic: How is the stereochemistry and structural integrity of this compound validated?

Methodological approaches include:

  • X-ray Crystallography : Resolves absolute configuration (e.g., (3S,4R) conformation) and hydrogen-bonding networks critical for stability .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 4-fluorophenyl orientation) and ester connectivity .
  • Chiral HPLC : Verifies enantiomeric excess (>98%) using columns like Chiralpak AD-H .
  • Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H]+^+ = 284.3 amu) and absence of impurities .

Basic: What factors influence the solubility and stability of this hydrochloride salt?

  • Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at 25°C) due to ionic interactions, critical for in vitro assays .
  • Stability :
    • pH Sensitivity : Stable in acidic conditions (pH 2–5) but hydrolyzes in basic media (pH >7) .
    • Storage : Protect from moisture (desiccate at -20°C) and light to prevent degradation .
      Note : Differential scanning calorimetry (DSC) can assess thermal stability (e.g., melting point >170°C) .

Advanced: How does stereochemistry (3S,4R) affect biological activity compared to other diastereomers?

  • Receptor Binding : The (3S,4R) configuration aligns with chiral pockets in enzymes (e.g., dopamine D3_3 receptors), enhancing binding affinity by ~20% compared to (3R,4S) isomers .
  • Metabolic Stability : Methyl ester orientation reduces susceptibility to esterase hydrolysis, prolonging half-life in hepatic microsomes .
    Experimental Design : Comparative assays (IC50_{50}, Ki_i) using enantiopure analogs and molecular docking simulations quantify stereochemical effects .

Advanced: What receptor interaction studies are relevant for this compound in neurological research?

  • Targets : Preliminary data suggest affinity for:
    • Serotonin Transporters (SERT) : Competitive inhibition (Ki_i = 120 nM) via fluorophenyl hydrophobic interactions .
    • σ-1 Receptors : Modulates calcium signaling in neuronal cells (EC50_{50} = 1.5 µM) .
  • Mechanistic Insights : Radioligand binding assays (e.g., 3^3H-paroxetine displacement) and patch-clamp electrophysiology validate functional activity .

Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?

Case Example : Discrepancies in IC50_{50} values between 4-fluorophenyl vs. 2-fluorophenyl analogs (e.g., 150 nM vs. 420 nM):

Structural Analysis : Compare X-ray/NMR data to identify steric clashes or conformational flexibility .

Computational Modeling : Molecular dynamics simulations reveal substituent effects on binding pocket occupancy .

In Vitro Profiling : Test analogs under standardized conditions (pH, temperature) to isolate substituent-specific effects .

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